molecular formula C17H22Cl2N2O2 B4585615 N-(3,5-dichlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide

N-(3,5-dichlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide

Cat. No. B4585615
M. Wt: 357.3 g/mol
InChI Key: UNQODGHOHAROHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3,5-dichlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide and related compounds involves complex chemical processes, including modified Mannich condensation and reactions that highlight the compound's chemical versatility and potential for further modification (Dineshkumar & Parthiban, 2022). These synthesis pathways are crucial for producing the compound in a pure form, suitable for further studies and applications.

Molecular Structure Analysis

Molecular interaction studies, such as those conducted on similar compounds like SR141716, offer insights into the conformations and energetic stability of various substituents around the core structure. Such analyses provide a foundational understanding of how structural variations can influence the compound's interaction with biological receptors and its overall activity (Shim et al., 2002).

Scientific Research Applications

Piperidine Derivatives in Therapeutic Research

Piperidine derivatives, due to their structural versatility, are extensively studied for their therapeutic potentials. For example, piperazine, a derivative of piperidine, is found in several drugs with varied therapeutic uses, including antipsychotic, antihistamine, and antidepressant applications. These compounds' therapeutic efficacy is attributed to their ability to interact with various neurotransmitter receptors, showcasing the significance of piperidine derivatives in developing new pharmacological agents (Rathi et al., 2016).

Chlorophenyl Compounds in Environmental Toxicology

Compounds containing the chlorophenyl moiety, such as 2,4-D (2,4-dichlorophenoxyacetic acid), have been extensively researched for their environmental impact, particularly in agriculture as herbicides. These studies focus on the eco-toxicological effects of chlorophenyl compounds on aquatic life, soil organisms, and non-target plant species. The research underscores the importance of understanding the environmental fate and behavior of such compounds to mitigate potential adverse effects on ecosystems and human health (Islam et al., 2017).

properties

IUPAC Name

N-(3,5-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O2/c1-17(2,3)16(23)21-6-4-11(5-7-21)15(22)20-14-9-12(18)8-13(19)10-14/h8-11H,4-7H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQODGHOHAROHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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